molecular formula C14H13Cl2N3O4S2 B2987658 Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-79-2

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2987658
CAS No.: 392317-79-2
M. Wt: 422.3
InChI Key: FQLSUIRBICITFW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenoxyacetamido group at position 5 and an ethyl thioacetate moiety at position 2.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S2/c1-2-22-12(21)7-24-14-19-18-13(25-14)17-11(20)6-23-10-4-3-8(15)5-9(10)16/h3-5H,2,6-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSUIRBICITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole core linked to a dichlorophenoxy acetamido moiety. Its molecular formula is C₁₄H₁₄Cl₂N₂O₃S. The synthesis typically involves multi-step reactions including:

  • Formation of Thiadiazole : The initial step involves the reaction of appropriate thioketones with hydrazine derivatives.
  • Acetamido Group Introduction : The acetamido group is introduced through acylation reactions.
  • Esterification : Finally, the compound is esterified with ethyl chloroacetate to yield the final product.

The purity and structure of the synthesized compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) .

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer activities. For instance, similar thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC₅₀ value of 29 μM for a structurally related thiadiazole derivative against HeLa cells, suggesting significant potential for this compound in cancer therapy .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Inhibition of COX-2 has implications for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against various bacteria and fungi. For example, related compounds have been effective against Staphylococcus aureus and Candida albicans . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Findings and Case Studies

StudyFindingsCell Lines Tested
Zvenihorodska et al., 2010Significant cytotoxicity with IC₅₀ values reportedMCF-7, HeLa
Gupta et al., 2007Antimicrobial activity against S. aureus and E. faecalisBacterial strains
PMC8562411Anti-inflammatory effects via COX-2 inhibitionIn vitro studies

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with biological targets. These studies suggest that the compound can effectively compete with natural substrates at the active sites of enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .

Scientific Research Applications

Physical Properties

PropertyValue
LogP4.1682
LogD1.846
Polar Surface Area102.282 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's structural similarity to other anti-inflammatory agents indicates its potential in treating inflammatory diseases. Research on related compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: Anti-cancer Activity

A notable case study involved the synthesis of this compound and its evaluation for cytotoxic effects on cancer cell lines. The compound exhibited promising results in reducing cell viability in breast cancer cells (MCF-7), indicating potential for further development as an anticancer therapeutic .

Herbicidal Activity

The dichlorophenoxy group in the compound is known for its herbicidal properties. This compound has been tested for its ability to control weeds in agricultural settings. Field trials indicated that the compound effectively reduced weed biomass without harming crop yield .

Pest Control

In addition to herbicidal properties, this compound has shown effectiveness against certain pests. Studies have reported that formulations containing this compound significantly decreased pest populations in crops such as corn and soybeans .

Bioremediation Potential

The compound's ability to degrade environmental pollutants has been explored in bioremediation studies. Research indicates that it can facilitate the breakdown of chlorinated organic compounds in contaminated soils and water bodies, thereby improving environmental health .

Case Study: Soil Microbial Dynamics

A study focusing on soil microbial communities demonstrated that the application of this compound altered microbial dynamics positively. Enhanced microbial activity was observed following treatment, suggesting its role in promoting soil health and fertility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis of physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Thio-linked Group (Position 2) Melting Point (°C) Yield (%) Key References
Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Target) 2,4-Dichlorophenoxyacetamido Ethyl thioacetate Not reported N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio + phenoxyacetamide 132–134 74
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 4-Fluorobenzamido Ethyl thioacetate Not reported N/A
Ethyl 2-[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetate Chloroacetylamino Ethyl acetate Not reported N/A
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) 4-Methoxybenzamido Ethyl thioacetate Not reported N/A

Key Observations

Melting Points: Analogs with aromatic thioethers (e.g., 5e, 5j in ) exhibit higher melting points (132–170°C), suggesting stronger intermolecular interactions than the target compound’s ethyl thioacetate group.

Synthetic Accessibility

  • The ethyl thioacetate group is commonly introduced via nucleophilic substitution or thiol-disulfide exchange reactions (e.g., ), similar to methods used for analogs in .

Table 2: Bioactivity Comparison

Compound Name Antifungal Activity (Candida spp.) Cytotoxic Activity (% Inhibition) Antioxidant Activity Key References
This compound (Target) Not reported Not reported Not reported
1,3,4-Thiadiazole derivatives (e.g., 5e–5m) Moderate to high (MIC: 4–32 µg/mL) Not reported Not reported
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) Not reported <10% (A549, HEPG2, MCF7) Not reported
Fluconazole-based thiadiazole derivatives IC₅₀: 0.5–8 µg/mL Not reported Not reported
Schiff’s base derivatives (e.g., 5–7) Not reported Not reported High (IC₅₀: 12–18 µM)

Key Observations

Antifungal Potential Analogs with oxadiazole-thiadiazole hybrids () show potent activity against Candida spp., likely due to ergosterol biosynthesis inhibition. The dichlorophenoxy group in the target compound may enhance this activity compared to methoxy or fluorinated analogs.

Cytotoxicity

  • Compound 44 () exhibited low cytotoxicity (<10% inhibition), suggesting that electron-donating groups (e.g., methoxy) may reduce potency. The electron-withdrawing dichloro substituent in the target compound could modulate this profile.

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